Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899499
InChI: InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3
SMILES:
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC15899499

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate -

Specification

Molecular Formula C13H12ClNO2S
Molecular Weight 281.76 g/mol
IUPAC Name ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3
Standard InChI Key DGTQGILYTMBQJA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at position 1. Key substituents include:

  • Amino group (-NH₂) at position 2

  • Chlorine atom (-Cl) at position 4

  • Phenyl group (-C₆H₅) at position 5

  • Ethyl ester (-COOEt) at position 3 .

The planar thiophene core facilitates π-π stacking interactions, while the chloro and phenyl groups introduce steric and electronic effects critical for reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₂ClNO₂S
Molecular Weight281.76 g/mol
XLogP3 (Partition Coefficient)4.3
Topological Polar Surface Area80.6 Ų
Hydrogen Bond Donors1
Rotatable Bonds4

The canonical SMILES string CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N encodes the compound’s connectivity, validated by PubChem’s cheminformatics tools .

Synthesis and Manufacturing

Gewald Reaction Adaptations

While no explicit protocol exists for this compound, analogous thiophenes are synthesized via the Gewald reaction, a two-step process involving:

  • Knoevenagel Condensation: Cyclization of α-cyanoketones with elemental sulfur.

  • Esterification: Introduction of the ethyl ester group under acidic conditions .

Modifications likely involve chlorination at position 4 using reagents like sulfuryl chloride (SO₂Cl₂) and phenyl group incorporation via Suzuki-Miyaura coupling.

Table 2: Typical Reaction Conditions

ParameterSpecificationReference
SolventDichloromethane (DCM)
CatalystPalladium (Pd) complexes
Temperature Range0–25°C
Yield OptimizationControlled pH (6.5–7.5)

Crystallography and Disorder

In related compounds (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), X-ray diffraction reveals coplanarity between the thiophene ring and ester group (dihedral angle <1°). Methyl substituents exhibit positional disorder, a phenomenon potentially relevant to the chloro-phenyl variant .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 1.3 ppm (triplet, CH₃ of ethyl ester)

    • δ 4.3 ppm (quartet, CH₂ of ethyl ester)

    • δ 6.8–7.5 ppm (multiplet, phenyl protons).

  • ¹³C NMR: Carbonyl (C=O) resonance near δ 165 ppm, with thiophene carbons between δ 110–140 ppm .

Infrared (IR) Spectroscopy

Key absorptions:

  • N-H stretch: ~3350 cm⁻¹ (amine)

  • C=O stretch: ~1700 cm⁻¹ (ester)

  • C-Cl stretch: ~750 cm⁻¹.

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilicity (XLogP3 = 4.3), favoring organic solvents like DCM or ethanol. Hydrolytic stability is unconfirmed, but ester groups typically require neutral pH for longevity .

Thermal Behavior

No melting point data exists, but analogous thiophenes decompose above 200°C. Differential scanning calorimetry (DSC) would clarify phase transitions.

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